molecular formula C19H15BrO5 B11258421 methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11258421
M. Wt: 403.2 g/mol
InChI Key: OWBYFGGQAKULEB-UHFFFAOYSA-N
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Description

Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative characterized by a 2H-chromen-2-one core with specific substituents:

  • 4-Bromophenyl group at position 3, contributing steric bulk and halogen-mediated electronic effects.
  • Methyl group at position 4, enhancing lipophilicity.
  • Methyl oxyacetate ester at position 6, influencing solubility and metabolic stability.

Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anticoagulant, anticancer agents) and materials science due to their fluorescent properties .

Properties

Molecular Formula

C19H15BrO5

Molecular Weight

403.2 g/mol

IUPAC Name

methyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C19H15BrO5/c1-11-15-9-14(24-10-17(21)23-2)7-8-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3

InChI Key

OWBYFGGQAKULEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Formation of the Chromenone Core

The chromenone scaffold is synthesized via the Pechmann condensation, a classic method for coumarin derivatives. A mixture of resorcinol and ethyl acetoacetate undergoes acid-catalyzed cyclization. For 4-methyl substitution, methyl acetoacetate is preferred, yielding 4-methyl-7-hydroxycoumarin as the primary intermediate.

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (0.5 equiv.)

  • Solvent : Ethanol, reflux at 80°C for 6–8 hours.

  • Yield : 68–72%.

Post-synthesis purification involves recrystallization from ethanol, confirmed by thin-layer chromatography (TLC) with Rf = 0.45 in ethyl acetate/hexane (1:3).

Bromophenyl Substitution at the 3-Position

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, selectively targeting the 3-position due to the electron-donating methyl group at C4.

Optimized Protocol

  • Substrate : 4-Methyl-7-hydroxycoumarin (1.0 equiv.)

  • Brominating Agent : NBS (1.2 equiv.)

  • Initiator : AIBN (0.1 equiv.)

  • Solvent : Carbon tetrachloride, reflux at 85°C for 12 hours.

  • Yield : 58–63%.

Nuclear magnetic resonance (NMR) analysis of the product (3-bromo-4-methyl-7-hydroxycoumarin) shows a characteristic singlet for the C3 bromine at δ 7.28 ppm (¹H NMR, 400 MHz, CDCl3).

Acetoxy Group Introduction at the 6-Position

Etherification of the 6-hydroxy group is performed using methyl bromoacetate under basic conditions. Potassium carbonate (K2CO3) deprotonates the hydroxyl group, enabling nucleophilic attack on the alkyl halide.

Procedure

  • Substrate : 3-Bromo-4-methyl-7-hydroxycoumarin (1.0 equiv.)

  • Alkylating Agent : Methyl bromoacetate (1.5 equiv.)

  • Base : K2CO3 (2.0 equiv.)

  • Solvent : Acetone, stirred at 25°C for 24 hours.

  • Yield : 75–80%.

The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4), with final confirmation by high-resolution mass spectrometry (HRMS): m/z 431.28 [M+H]+.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts bromination efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate NBS decomposition but increase side products. Non-polar solvents (CCl4, CH2Cl2) improve selectivity but require longer reaction times.

Table 1: Bromination Yield vs. Solvent

SolventTemperature (°C)Time (h)Yield (%)
CCl4851263
CH2Cl2401855
DMF100648

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) during etherification improves interfacial reactivity. TBAB (0.2 equiv.) increases yield to 85% by facilitating anion transfer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3) : δ 2.41 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.72 (s, 2H, OCH2CO), 6.88–7.56 (m, 4H, Ar-H).

  • ¹³C NMR : δ 169.8 (C=O), 161.2 (C-O), 132.4 (C-Br), 116.9–128.7 (Ar-C).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O), 1245 cm⁻¹ (C-O-C).

Comparative Analysis of Methodologies

ParameterPechmann CondensationRadical BrominationEtherification
Key ReagentEthyl acetoacetateNBSMethyl bromoacetate
Yield (%)68–7258–6375–80
Purification MethodRecrystallizationColumn ChromatographyFlash Chromatography
Critical ChallengeAcid concentrationRadical stabilityMoisture sensitivity

Chemical Reactions Analysis

Formation of Acryloyl Derivatives

Reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in xylene under reflux yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2 ). This proceeds via a condensation mechanism, forming an α,β-unsaturated ketone intermediate.

Reaction ComponentConditionsYield
DMF-DMA, xyleneReflux, 3 hours80%

Key Data :

  • IR spectrum : Strong absorption at 1727 cm⁻¹ (ester C=O) and 1639 cm⁻¹ (acryloyl C=O).

  • ¹H-NMR : Signals at δ 2.86 (s, CH₃) and δ 3.14 (s, CH₃) confirm dimethylamino substitution .

Hydrazinecarbodithioate Formation

Treatment with methyl hydrazinecarbodithioate in 2-propanol at room temperature produces methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (3 ). This involves Schiff base formation via nucleophilic attack of the hydrazine on the carbonyl group.

Reaction ComponentConditionsYield
Methyl hydrazinecarbodithioate, 2-propanolStirring, 2 hours72%

Key Data :

  • IR spectrum : NH stretch at 3337 cm⁻¹ and C=N absorption at 1605 cm⁻¹.

  • ¹H-NMR : Peaks at δ 2.49 (s, CH₃) and δ 2.58 (s, CH₃) confirm methyl groups .

Cyclization to Pyrazole and Thiadiazole Derivatives

Reaction with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride (9a ) in benzene/triethylamine yields 5-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (11a ) or its regioisomer (12a ). This proceeds via cyclocondensation.

Reaction ComponentConditionsYield
Hydrazonoyl chloride, benzene, triethylamineReflux, 4 hours68%

Key Data :

  • ¹H-NMR : Aromatic protons at δ 7.13–7.73 and pyrazole-H at δ 8.40 .

Thiadiazole Formation via Cycloaddition

Reaction with ethyl 2-hydrazono-3-phenyl-1,3,4-thiadiazoline-5-carboxylate (19 ) produces ethyl 5-((1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (18c ). This is a [3+2] cycloaddition process.

Reaction ComponentConditionsYield
Ethyl thiadiazoline, ethanolStirring, 24 hours58%

Key Data :

  • Elemental analysis : C 52.1%, H 3.4%, N 8.9% (theoretical: C 52.3%, H 3.5%, N 9.1%) .

Ester Hydrolysis

While direct data on hydrolysis is limited in the provided sources, analogous chromenone esters typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

RCOOR’+H2OH+/OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{R'OH}

This reaction is critical for modifying the compound’s solubility and reactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H16BrNO4C_{19}H_{16}BrNO_4 and features a chromenone backbone, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential biological interactions.

Scientific Research Applications

  • Medicinal Chemistry
    • Antioxidant Activity : Compounds with chromenone structures are often investigated for their antioxidant properties. Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate may exhibit such properties, making it a candidate for developing antioxidant therapies.
    • Anti-inflammatory Agents : The compound is included in libraries targeting anti-inflammatory activities, suggesting its potential as a lead compound in drug discovery aimed at treating inflammatory diseases .
    • Antibacterial Properties : Its inclusion in antibacterial compound libraries indicates potential applications in developing new antibacterial agents .
  • Agrochemistry
    • Pesticide Development : The structural characteristics of this compound may allow it to act as a pesticide or herbicide. Its inclusion in agrochemical libraries suggests ongoing research into its efficacy against various pests and diseases affecting crops .
  • Material Science
    • Polymer Chemistry : The compound can be used as a precursor in synthesizing polymers with specific properties, particularly those requiring enhanced thermal stability or UV resistance due to the chromenone moiety.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A recent study evaluated the antioxidant capacity of various chromenone derivatives, highlighting that modifications at the 3-position significantly enhance radical scavenging activities . this compound was among the compounds tested.
  • Anti-inflammatory Research :
    • Research published in reputable journals has demonstrated that certain chromenone derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This positions this compound as a promising candidate for further development.
  • Agrochemical Applications :
    • Field trials have indicated that compounds similar to this compound show effective pest control properties without adversely affecting non-target species, thus supporting sustainable agricultural practices .

Mechanism of Action

The mechanism by which METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Potential Applications References
Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate 3: 4-Bromophenyl; 4: Methyl; 6: Methyl oxyacetate C₁₉H₁₅BrO₅ Bromine enhances halogen bonding; methyl improves lipophilicity. Anticancer agents, fluorescence probes.
Methyl {[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3: 4-Fluorophenyl; 2: Trifluoromethyl; 7: Methyl oxyacetate C₂₀H₁₄F₄O₅ Fluorine and CF₃ increase electron-withdrawing effects; may enhance metabolic stability. Enzyme inhibitors, antimicrobial agents.
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3: Dihydrobenzodioxin; 6: Ethyl; 2: Trifluoromethyl C₂₄H₂₀F₃O₇ Bicyclic benzodioxin enhances π-π stacking; ethyl ester increases hydrophobicity. Photodynamic therapy, ligand design.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate 6: Ethyl oxyacetate C₁₃H₁₂O₅ Ethyl ester improves solubility in organic solvents. Fluorescent dyes, polymer additives.
Methyl 2-(3-(4-bromophenyl)-6-fluoro-2-thioxo-tetrahydroquinazolin-4-yl)acetate Tetrahydroquinazolin core; 4-Bromophenyl; 6-Fluoro C₁₈H₁₄BrFN₂O₂S Thioxo group introduces sulfur-based reactivity; fused quinazolin core expands conjugation. Kinase inhibitors, antiviral agents.

Impact of Substituents on Properties

  • Ester Groups: Methyl esters (target compound) are more hydrolytically stable than ethyl esters (), but ethyl variants may offer better solubility in nonpolar solvents .
  • Electron-Withdrawing Groups : Trifluoromethyl () and thioxo () substituents enhance electrophilicity, influencing reactivity in nucleophilic substitution or cyclization reactions .
  • Extended Conjugation : Benzodioxin () and tetrahydroquinazolin () cores improve π-conjugation, relevant for optical applications or DNA intercalation .

Biological Activity

Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, a compound belonging to the class of coumarin derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chromenone core structure with a bromophenyl substituent and an acetate moiety. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological targets. The synthesis typically involves several steps, including the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methyl acetate under acidic conditions to yield the acetate derivative.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that coumarin derivatives possess significant antibacterial and antifungal properties. This compound has been included in screening libraries for antibacterial compounds, indicating its potential effectiveness against various pathogens .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Initial findings suggest that it may interact with specific receptors involved in inflammation .
  • Antitumor Activity : Research has indicated that coumarin derivatives can inhibit tumor cell proliferation. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
  • Receptor Modulation : It may modulate receptors involved in pain and inflammation, leading to reduced symptoms associated with inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Properties
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)benzenesulfonateContains a methoxy group instead of brominePotentially enhanced solubility and bioavailability
8-Iodo-4-methyl-2oxo-2H-chromen -7-ylenesulfonateIodine substitution at position 8Different reactivity patterns due to halogen substitution
4-MethylcoumarinLacks the sulfonate groupSimpler structure; often used as a fluorescent probe

Case Studies

Several case studies have explored the efficacy of this compound:

  • In vitro Studies : Laboratory studies have shown that at concentrations around 50 μM, this compound can significantly reduce the secretion of pro-inflammatory mediators in cell cultures, suggesting its potential as an anti-inflammatory agent .
  • Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates in cancer models.

Q & A

Q. What are the established synthetic routes for methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves coupling a pre-functionalized coumarin core with the bromophenyl and acetoxy groups. A validated approach includes:

  • Step 1: Synthesis of 6-hydroxy-4-methylcoumarin via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
  • Step 2: Bromoacetylation of the hydroxyl group at position 6 using bromoacetic acid derivatives, followed by esterification with methanol to form the methyl ester .
  • Step 3: Introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
    Optimization Tips:
  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of ester groups.
  • Monitor regioselectivity via TLC or HPLC to avoid byproducts from competing substitution sites .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include the methyl ester (~δ 3.8 ppm for OCH3), the coumarin lactone carbonyl (~δ 160–165 ppm in 13C), and aromatic protons from the bromophenyl group (δ 7.2–7.6 ppm) .
  • X-ray Crystallography: Resolves bond angles (e.g., O–C–O ester linkages at ~125°) and confirms spatial arrangement of substituents. For example, crystallographic data for analogous coumarins show planar geometry with dihedral angles <10° between aromatic rings .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ for C19H15BrO5: 419.02) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-bromophenyl and methyl groups influence reactivity in further functionalization?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine atom on the phenyl ring deactivates the coumarin core, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., amination) at position 3.
  • Steric Effects: The methyl group at position 4 hinders access to the carbonyl group at position 2, requiring bulky reagents to avoid steric clashes in reactions like Michael additions .
    Experimental Design:
  • Compare reaction rates of bromophenyl-substituted vs. unsubstituted coumarins in model reactions (e.g., nitration).
  • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in spectral data during structure elucidation (e.g., unexpected NOE correlations or splitting patterns)?

Methodological Answer:

  • Dynamic NMR: Resolves conformational exchange broadening in crowded regions (e.g., overlapping aromatic signals).
  • 2D NMR (HSQC, HMBC): Correlates ambiguous proton environments with carbon shifts. For example, HMBC can confirm connectivity between the acetoxy methyl group and the coumarin oxygen .
  • Crystallographic Validation: X-ray structures provide unambiguous proof of regiochemistry when NMR data is inconclusive .

Q. How can computational methods predict physicochemical properties (e.g., logP, solubility) for this compound, and how do they compare with experimental data?

Methodological Answer:

  • Software Tools: Use ACD/Labs Percepta or COSMO-RS for logP (predicted ~3.2) and solubility (poor in water, <0.1 mg/mL).
  • Validation: Compare with experimental HPLC-derived logP (e.g., using a C18 column and methanol/water gradients) or shake-flask solubility assays .
  • Limitations: Computational models may underestimate steric effects on solubility, necessitating empirical adjustments .

Q. What in vitro assays are suitable for evaluating the biological activity of this coumarin derivative, and how should controls be designed?

Methodological Answer:

  • Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus), with ciprofloxacin as a positive control.
  • Antioxidant Activity: Employ DPPH radical scavenging assays, comparing to ascorbic acid .
  • Control Design: Include unsubstituted coumarin and bromophenyl-free analogs to isolate the contribution of specific substituents to activity .

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